3,5-Difluoro-2-hydrazinopyridine
Overview
Description
The research on fluorinated heterocyclic compounds, specifically those involving hydrazinolysis reactions, has led to the development of various novel compounds with potential applications in synthesis and drug discovery. The compound "3,5-Difluoro-2-hydrazinopyridine" is not directly mentioned in the provided papers, but the studies offer insights into related compounds and reactions that can be informative for understanding its properties and synthesis.
Synthesis Analysis
The synthesis of fluorinated heterocyclic compounds often involves nucleophilic substitution reactions and hydrazinolysis. For instance, the hydrazinolysis of 5-perfluoroalkyl-1,2,4-oxadiazoles results in the formation of 5-perfluoroalkyl-1,2,4-triazoles, demonstrating an ANRORC-like reaction mechanism . Similarly, sequential nucleophilic aromatic substitution processes have been used to create polysubstituted pyridazinones, indicating the versatility of these methods in synthesizing complex fluorinated structures . These findings suggest that similar methodologies could potentially be applied to synthesize "3,5-Difluoro-2-hydrazinopyridine."
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, the synthesis and characterization of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile revealed structural differences compared to other cyano-nitropyridines and hydrazinopyridines . Additionally, the study of ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate provided insights into the formation of dimers through intermolecular hydrogen bonding . These analyses could inform the structural analysis of "3,5-Difluoro-2-hydrazinopyridine" by highlighting the importance of hydrogen bonding and other molecular interactions.
Chemical Reactions Analysis
The reactivity of hydrazinopyridine derivatives in various chemical reactions has been documented. For example, the synthesis of 3,5-bis(3'-N-acetyl-2'-phenyl-1',3',4',-oxadiazoline) pyridine involved esterification, hydrazinolysis, and cyclodehydration reactions . These studies demonstrate the potential for hydrazinopyridine compounds to undergo a range of chemical transformations, which could be relevant for "3,5-Difluoro-2-hydrazinopyridine" when considering its reactivity in synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazinopyridine derivatives have been explored through spectroscopic and computational methods. The vibrational characteristics of the hydrazo-group in various substituted pyridines have been reported, with a focus on the influence of inter- and intra-molecular hydrogen bonds . Additionally, the spectral properties of these compounds have been investigated in different solvents, temperatures, and pH values, providing a comprehensive understanding of their behavior in various environments . These studies could be used to predict the properties of "3,5-Difluoro-2-hydrazinopyridine," such as its solubility, stability, and spectroscopic signatures.
Scientific Research Applications
1. High Explosives
- Methods of Application : Molecular dynamics method was used to theoretically study the binding energy, cohesive energy density, radial distribution function, and mechanical properties of DFTNAN/CL-20 systems with different mass ratios .
- Results : The system with a mass ratio of 40:60 had the highest binding energy and cohesive energy density, indicating the best stability. The safety performance of the optimized DFTNAN/CL-20 system was tested experimentally, showing improved safety and high energy .
2. Synthesis of Self-Assembling Properties
- Results : The compound formed nanoparticles with an average diameter of around 370 nm for a freshly prepared sample; after 5 days of storage, the average diameter of the nanoparticles increased to about 430 nm .
3. Synthesis of 3,5-Dichloro-2-hydrazinopyridine
- Methods of Application : When 2,3,5-trichloropyridine is boiled with hydrazine hydrate (halopyridine–N2H4·H2O molar ratio 1:4) for 4 h without a solvent, 3,5-dichloro-2-hydrazinopyridine is formed .
- Results : The yield of this reaction is reported to be between 90-96% .
4. Synthesis of 2,4,6-Trinitroanisole
- Application Summary : 3,5-Difluoro-2-hydrazinopyridine has been used in the synthesis of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN), a high-energy component used in the design of a new melt-cast explosive .
- Results : The results showed that under the set research conditions, the system with mass ratio of 40:60 had the highest binding energy and cohesive energy density, and the intermolecular interaction (e.g., hydrogen bond) between DFTNAN and CL-20 was the strongest, indicating that the system had the best stability .
Safety And Hazards
The safety information for 3,5-Difluoro-2-hydrazinopyridine includes hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
properties
IUPAC Name |
(3,5-difluoropyridin-2-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2N3/c6-3-1-4(7)5(10-8)9-2-3/h1-2H,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLHDGGLUXWPNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)NN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610776 | |
Record name | 3,5-Difluoro-2-hydrazinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-2-hydrazinopyridine | |
CAS RN |
851179-06-1 | |
Record name | 3,5-Difluoro-2-hydrazinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-difluoro-2-hydrazinylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.